![molecular formula C12H17N3O3S B2956273 N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923113-68-2](/img/structure/B2956273.png)
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and chemical stability .Scientific Research Applications
Antibacterial Applications
Thiazole derivatives exhibit significant antibacterial properties, making them active against bacterial infections. They have been studied for their inhibitory impact against various Gram-positive and Gram-negative organisms, including Bacillus subtilis, Escherichia coli, and Staphylococcus epidermidis .
Antiprotozoal and Antitubercular Applications
These compounds are also active against protozoan infections and mycobacterium tuberculosis, offering potential in the treatment of diseases such as malaria and tuberculosis .
Antifungal Applications
Thiazole derivatives are effective against mycoses, including athlete’s foot, ringworm, candidiasis, and more serious systemic infections .
Anthelmintic Applications
They are used in veterinary medicine to treat infections of animals with parasitic worms .
Anti-Diuretic and Anti-Alzheimer’s Applications
Some thiazole derivatives have shown effectiveness against amyloid plaques linked to Alzheimer’s disease and have anti-diuretic properties .
Agricultural Applications
Thiazole-derived compounds find applications in agriculture, possibly as pesticides or growth regulators .
Cosmetic Applications
Their use extends to cosmetics, where they may play a role in formulations due to their biological activities .
Catalysis and Material Science Applications
Thiazoles are used in catalysis, light harvesting, mass manufacture of LEDs, photochromes, molecular switches, and nonlinear optical materials. They also play a pivotal role in the synthesis of pharmaceuticals and biologically active natural compounds .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit antimicrobial and anticancer activities . The specific targets would depend on the exact structure of the compound and its functional groups.
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids , or they can interact with cancer cells to inhibit their growth
Biochemical Pathways
For instance, they can interfere with the normal functioning of the nervous system by their role in the synthesis of neurotransmitters, such as acetylcholine
Result of Action
Based on the known activities of thiazole derivatives, this compound could potentially have antimicrobial and anticancer effects . The specific effects would depend on the compound’s interaction with its targets and the biochemical pathways it affects.
Safety and Hazards
properties
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-18-5-4-13-10(16)6-9-7-19-12(14-9)15-11(17)8-2-3-8/h7-8H,2-6H2,1H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCYPHLXKSZIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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